d-Camphorsulfonic acid

Catalog No.
S586903
CAS No.
3144-16-9
M.F
C₁₀H₁₆O₄S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Camphorsulfonic acid

CAS Number

3144-16-9

Product Name

d-Camphorsulfonic acid

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C₁₀H₁₆O₄S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m1/s1

InChI Key

MIOPJNTWMNEORI-OMNKOJBGSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

10-camphorsulfonic acid, 10-camphorsulfonic acid, (+-)-isomer, 10-camphorsulfonic acid, (1R)-isomer, 10-camphorsulfonic acid, (1S,4R)-(+)-isomer, 10-camphorsulfonic acid, aluminum salt, 10-camphorsulfonic acid, ammonium salt, 10-camphorsulfonic acid, bismuth (3+) salt, 10-camphorsulfonic acid, calcium salt, 10-camphorsulfonic acid, piperazine salt, 10-camphorsulfonic acid, sodium salt, solucampher

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Asymmetric Catalysis:

  • d-CSA acts as a chiral Brønsted acid catalyst, promoting various asymmetric reactions with high enantioselectivity. This means it can selectively produce one specific enantiomer (mirror image) of a molecule, crucial in developing new drugs and other chiral pharmaceuticals. Source: Enantioselective Friedel–Crafts Alkylation of Indoles with Cyclic Allylic Alcohols Catalyzed by (+)-Camphorsulfonic Acid, The Journal of Organic Chemistry:

Organic Synthesis:

  • d-CSA is used as a catalyst in various organic synthesis reactions, including:
    • Aldol condensations: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound. Source: A Highly Enantioselective Aldol Condensation Reaction Catalyzed by Chiral Camphorsulfonic Acid, The Journal of Organic Chemistry:
    • Esterifications: Formation of esters from carboxylic acids and alcohols. Source: Kinetic Resolution of Racemic Alcohols via Lipase-Catalyzed Esterification, The Journal of Organic Chemistry:
    • Cyclizations: Formation of cyclic compounds from linear precursors. Source: Enantioselective Intramolecular Friedel–Crafts Alkylation Catalyzed by Chiral Brønsted Acids: A New Strategy for the Synthesis of Optically Active Spirocyclic Compounds, The Journal of Organic Chemistry:

Material Science:

  • d-CSA is used in the synthesis of various functional materials, such as:
    • Chiral polymers: Polymers with a defined handedness, useful in developing advanced materials with specific properties. Source: Synthesis of Optically Active Poly(arylene ether sulfone)s and Their Chiral Recognition Properties, Macromolecules
    • Ionic liquids: Salts with liquid melting points, often used as solvents or catalysts in various applications. Source: Chiral Ionic Liquids Derived from d-Camphorsulfonic Acid: Synthesis and Applications in Catalysis, Chemistry - A European Journal

Additionally, d-CSA finds applications in other areas of scientific research, such as:

  • Resolution of racemic mixtures: Separating a mixture of enantiomers into its individual components.
  • Brønsted acid-mediated rearrangements: Rearranging the atoms within a molecule by a Brønsted acid catalyst.

d-Camphorsulfonic acid is an organosulfur compound characterized by its strong acidic properties and is commonly utilized in organic synthesis. It appears as a colorless solid at room temperature and is soluble in water and various organic solvents. The molecular formula for d-Camphorsulfonic acid is C₁₀H₁₆O₄S, with a molecular weight of approximately 232.3 g/mol . This compound is derived from camphor, a bicyclic monoterpene, through a sulfonation reaction, which introduces a sulfonic acid group (-SO₃H) to the camphor structure.

d-CSA primarily functions as a strong Brønsted-Lowry acid. It donates a proton (H+) to reaction mixtures, generating a conjugate base (d-CSA-) that can interact with other molecules. In some cases, the chiral nature of d-CSA can be exploited for asymmetric synthesis. The d-CSA molecule can differentiate between enantiomers of other molecules, leading to the preferential formation of a specific desired product [].

. Its interactions with chiral amines allow for effective resolution processes, making it an essential reagent in synthesizing enantiomerically pure substances . Additionally, it has been investigated for its role in deoxygenating sulfoxides under metal-free conditions, showcasing its versatility as a reducing agent .

Research indicates that d-Camphorsulfonic acid exhibits biological activity, particularly in its role as a resolving agent for chiral amines and other cations. It has been utilized in the resolution of racemic mixtures, which is crucial in pharmaceutical applications where enantiomerically pure compounds are often required for efficacy and safety . Additionally, it has shown potential in the synthesis of biologically active compounds such as quinolines.

The primary method for synthesizing d-Camphorsulfonic acid involves:

  • Sulfonation of camphor: This can be achieved by treating camphor with concentrated sulfuric acid and acetic anhydride under controlled conditions to yield d-Camphorsulfonic acid .

Other methods may include variations in reaction conditions or alternative starting materials, but the sulfonation approach remains predominant due to its efficiency and yield.

d-Camphorsulfonic acid has diverse applications across several fields:

  • Organic Synthesis: It is widely used as a resolving agent for chiral compounds and as a chiral auxiliary in asymmetric synthesis.
  • Pharmaceutical Industry: It plays a crucial role in drug development by facilitating the separation of enantiomers and improving drug efficacy .
  • Catalysis: Its ability to catalyze various organic reactions makes it valuable in synthetic chemistry.
  • Analytical Chemistry: Used as a derivatizing agent for high-performance liquid chromatography (HPLC) analysis of amino acids and peptides .

Several compounds are structurally or functionally similar to d-Camphorsulfonic acid. Here are some notable examples:

CompoundStructural FeaturesUnique Properties
Camphorsulfonic AcidSimilar sulfonate groupUsed primarily as a resolving agent
p-Toluenesulfonic AcidAromatic sulfonateCommonly used in polymer chemistry
Methanesulfonic AcidSimple aliphatic sulfonateStronger acidity; less sterically hindered
Benzenesulfonic AcidAromatic structureUsed in industrial applications

d-Camphorsulfonic acid stands out due to its chiral nature, making it particularly useful for asymmetric synthesis and chiral resolution processes, which is less common among similar compounds .

XLogP3

0.5

UNII

9TLZ01S15L

Related CAS

13867-85-1 (NH4 salt)
27016-31-5 (piperazine salt)
5327-97-9 (Ca salt)
34850-66-3 (Na salt)
83709-15-3 (Al salt)

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5872-08-2
3144-16-9

General Manufacturing Information

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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